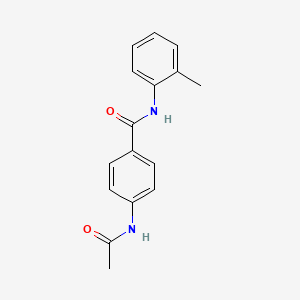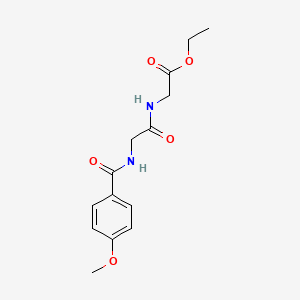![molecular formula C18H25N5OS B5523008 2-(methylthio)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]nicotinamide](/img/structure/B5523008.png)
2-(methylthio)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(methylthio)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]nicotinamide is a useful research compound. Its molecular formula is C18H25N5OS and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(methylthio)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]nicotinamide is 359.17798161 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(methylthio)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(methylthio)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Potential in Gastrointestinal Protection
One notable application is in gastrointestinal protection, where derivatives of nicotinamide, such as 1-Methylnicotinamide (MNA), have shown potential. MNA exhibits anti-inflammatory actions and has been studied for its effects on gastric mucosal defense. It inhibits gastric acid secretion and attenuates gastric lesions induced by stress or ethanol. Its gastroprotective effect is linked to an increase in gastric mucosal blood flow, plasma levels of certain peptides, and the preservation of prostacyclin generation. This illustrates the compound's involvement in preserving microvascular flow and reducing lipid peroxidation, highlighting its potential therapeutic applications in gastrointestinal protection (Brzozowski et al., 2008).
Role in Synthesis and Chemical Transformations
Compounds within this chemical family also play a crucial role in synthesis and chemical transformations. Azolo[1,4]diazepines, which share a structural resemblance, are important for designing compounds with significant pharmacological potential. Their synthesis and functionalization are key in developing synthetic and biological derivatives, indicating the utility of such molecules in medicinal chemistry and drug development (Kemskii et al., 2017).
Antimicrobial Evaluation
Moreover, certain nicotinamide derivatives have been evaluated for their antimicrobial properties. These studies involve the synthesis and testing of new compounds for activity against resistant strains of bacteria. This research area highlights the potential of nicotinamide derivatives, including those structurally related to the compound , in addressing the challenge of antibiotic resistance and developing new antimicrobial agents (Othman, 2013).
Herbicidal Activity
Additionally, derivatives of nicotinic acid have been explored for their herbicidal activity. Such studies aim to discover novel, natural-product-based herbicides, with some compounds exhibiting significant activity against various weeds. This application underscores the potential of nicotinic acid derivatives in agricultural sciences, providing a foundation for the development of new herbicidal formulations (Yu et al., 2021).
properties
IUPAC Name |
2-methylsulfanyl-N-[(5-propyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5OS/c1-3-8-22-9-5-10-23-15(13-22)11-14(21-23)12-20-17(24)16-6-4-7-19-18(16)25-2/h4,6-7,11H,3,5,8-10,12-13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINCMPRTMGJDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCN2C(=CC(=N2)CNC(=O)C3=C(N=CC=C3)SC)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522930.png)


![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B5522958.png)

![N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5522969.png)
![N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5522975.png)
![8-fluoro-2-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5522985.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5522989.png)
![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5523011.png)
![2-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5523014.png)